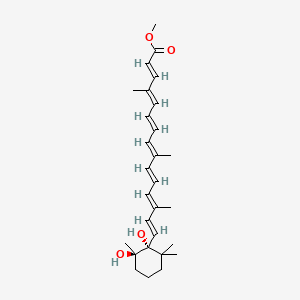

Methyl azafrinate

Description

Methyl azafrinate (C₂₁H₃₂O₂), a diterpenoid methyl ester, is a naturally occurring compound isolated from conifer resins, notably Austrocedrus chilensis. It is structurally characterized by a fused tricyclic skeleton with a carboxyl group esterified to a methyl group. The compound exhibits moderate volatility, making it amenable to gas chromatography (GC) analysis.

Properties

CAS No. |

1256-21-9 |

|---|---|

Molecular Formula |

C28H40O4 |

Molecular Weight |

440.624 |

IUPAC Name |

methyl (2E,4E,6E,8E,10E,12E,14E)-15-[(1R,2R)-1,2-dihydroxy-2,6,6-trimethylcyclohexyl]-4,9,13-trimethylpentadeca-2,4,6,8,10,12,14-heptaenoate |

InChI |

InChI=1S/C28H40O4/c1-22(12-8-9-13-23(2)16-17-25(29)32-7)14-10-15-24(3)18-21-28(31)26(4,5)19-11-20-27(28,6)30/h8-10,12-18,21,30-31H,11,19-20H2,1-7H3/b9-8+,14-10+,17-16+,21-18+,22-12+,23-13+,24-15+/t27-,28-/m1/s1 |

InChI Key |

WTALGWBKIVKKSF-PYPFVGEKSA-N |

SMILES |

CC(=CC=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC1(C(CCCC1(C)O)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Chromatographic Behavior

Gas chromatography (GC) retention times and mass spectral data from Austrocedrus chilensis resin reveal distinct elution patterns (, Figure 2):

- This compound elutes earlier than ferruginol and dehydroabietic acid derivatives due to its less polar tricyclic structure.

- E-Communic acid methyl ester (8) and Z-communic acid methyl ester (9) exhibit close retention times, differing only in double-bond geometry, which impacts their ecological interactions .

Bioactivity Comparison

- Antimicrobial Activity: Ferruginol (11) outperforms this compound in antifungal assays, attributed to its phenolic group enhancing membrane disruption .

- Thermal Stability : Dehydroabietic acid methyl ester (12) shows superior stability in industrial applications compared to this compound, likely due to its aromatic core.

Q & A

Q. What are the standard analytical techniques for characterizing Methyl azafrinate’s purity and structural integrity?

To ensure purity and structural confirmation, researchers should employ a combination of high-performance liquid chromatography (HPLC) for quantitative purity assessment, nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight validation. Method validation should include calibration curves, limit of detection/quantification (LOD/LOQ), and comparison with reference standards. For reproducibility, document instrument parameters (e.g., column type, solvent gradients) and adhere to guidelines for spectral interpretation .

Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity?

Use cell lines relevant to the target biological system (e.g., hepatic cells for metabolic toxicity) and include positive/negative controls. Optimize dose ranges via preliminary MTT assays, ensuring exposure times align with physiological relevance. Data should be normalized to cell viability metrics and analyzed using ANOVA with post-hoc tests. Document adherence to ethical standards for cell culture, as outlined in toxicological frameworks .

Q. What protocols are recommended for assessing this compound’s stability under varying environmental conditions?

Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at predefined intervals. Use Arrhenius kinetics to extrapolate shelf-life. Report deviations from ICH protocols and validate stability-indicating methods .

Q. Which in vivo models are appropriate for preliminary toxicological screening of this compound?

Rodent models (e.g., Sprague-Dawley rats) are standard for acute toxicity studies. Follow OECD Guideline 423, administering doses via oral gavage or intravenous routes. Monitor clinical signs, hematological parameters, and histopathology. Include dose-response curves and statistical analysis (e.g., probit analysis for LD50). Ethical approvals and control group designs must align with institutional guidelines .

Q. How can researchers validate the specificity of this compound’s interaction with a target protein?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Use mutant proteins or competitive inhibitors to confirm specificity. Validate results with orthogonal methods like fluorescence polarization. Document buffer conditions and protein purity (>95%) to minimize artifacts .

Advanced Research Questions

Q. What methodologies can resolve discrepancies in reported pharmacokinetic data for this compound across studies?

Conduct a meta-analysis to identify confounding variables (e.g., dosing regimens, species differences). Replicate key studies under standardized conditions, controlling for bioavailability factors (e.g., fed vs. fasted states). Use mixed-effects models to account for inter-study variability. Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling .

Q. How can computational chemistry enhance understanding of this compound’s environmental persistence?

Apply density functional theory (DFT) to predict degradation pathways (e.g., hydrolysis, photolysis). Validate predictions with experimental HPLC-MS data on degradation products. Integrate molecular dynamics simulations to assess interactions with environmental matrices (e.g., soil organic matter). Ensure computational parameters (e.g., basis sets, solvation models) are justified and reproducible .

Q. What strategies address conflicting data on this compound’s metabolic activation in hepatic vs. renal tissues?

Use tissue-specific microsomal fractions (S9 or cytosol) to compare enzymatic activity. Employ CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Supplement with transcriptomic profiling (RNA-seq) to correlate enzyme expression with metabolite formation. Statistical analysis should include false discovery rate (FDR) correction for high-throughput data .

Q. How should researchers optimize synthetic routes for this compound to improve yield and scalability?

Apply quality by design (QbD) principles, varying reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Use response surface methodology (RSM) to identify optimal conditions. Characterize intermediates with in-line FTIR or PAT tools. Compare green chemistry metrics (e.g., E-factor) across routes to prioritize sustainability .

Q. What advanced techniques quantify this compound’s bioaccumulation potential in aquatic ecosystems?

Use radiolabeled (e.g., ¹⁴C) this compound in flow-through systems with model organisms (e.g., Daphnia magna). Measure bioconcentration factors (BCF) via liquid scintillation counting. Complement with fugacity modeling to predict partitioning across water, sediment, and biota. Validate models with field data from contaminated sites, ensuring statistical power through sample size calculations .

Q. Methodological Notes

- Data Contradiction Analysis : Prioritize replication studies and meta-analytical frameworks to isolate variables .

- Experimental Reproducibility : Document protocols in line with Medicinal Chemistry Research guidelines, including raw data deposition in repositories .

- Ethical Compliance : Align in vivo studies with institutional review boards (IRBs) and ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.